molecular formula C16H18F2N2O4 B2497676 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 899734-36-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide

Katalognummer B2497676
CAS-Nummer: 899734-36-2
Molekulargewicht: 340.327
InChI-Schlüssel: DGUIMKAIDVLJOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide often involves innovative approaches to form complex molecular structures. A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors via classical rearrangement sequences, showcasing the methodology's high yield and simplicity, which could be analogous to synthesizing the compound (Mamedov et al., 2016). Additionally, the efficient synthesis of related motifs, employing key steps such as oxidative spirocyclization, suggests potential pathways for creating the dioxaspiro nonan structure (Zhang & Nan, 2017).

Molecular Structure Analysis

The molecular structure of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide, while not directly detailed in available literature, can be inferred through studies on similar compounds. For example, research into N-{2-[(1,4-dioxaspiro[4.5]-dec-2-ylmethyl)amino]ethyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide offers insights into the complex spirocyclic structures and their synthesis, which may share similarities with the target compound's structure (Canpolat & Kaya, 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds with oxalamide groups or dioxaspiro structures often highlight their reactivity and potential chemical applications. For instance, N,N'-Bisoxalamides have been shown to enhance catalytic activity in Cu-catalyzed coupling reactions, suggesting that the oxalamide moiety in the compound of interest could impart similar reactivity (Bhunia, Kumar, & Ma, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

  • Synthetic Methodologies : A novel synthetic approach developed by Mamedov et al. (2016) offers a one-pot synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the utility of oxalamides in chemical synthesis (Mamedov et al., 2016).

  • Functionalized Derivatives : Research by Santos et al. (2000) highlights the production of functionalized 2-oxaspiro[4.4]nonane derivatives, key structural units in bioactive compounds, through nucleophilic ring opening reactions (Santos et al., 2000).

Catalysis and Chemical Reactions

  • Catalytic Activity : A study by Bhunia et al. (2017) demonstrates how N,N'-bisoxalamides can enhance the catalytic activity in Cu-catalyzed coupling reactions, indicating their role as effective ligands in catalysis (Bhunia et al., 2017).

Molecular Interactions

  • Supramolecular Assemblies : Piotrkowska et al. (2007) investigated the intermolecular interactions in supramolecular assemblies of N,N'-diaryloxalamides, revealing the importance of aryl–perfluoroaryl stacking interactions and hydrogen bonding in the formation of complex structures (Piotrkowska et al., 2007).

Drug Development and Pharmacological Applications

  • Receptor Interactions and Drug Synthesis : Franchini et al. (2014) and (2017) have explored the binding affinity and functional activity of spirocyclic derivatives at α1 and 5-HT1A receptors, indicating their potential in developing selective receptor ligands. These compounds serve as promising starting points for new drug development, showcasing the spirocyclic framework's relevance in medicinal chemistry (Franchini et al., 2014); (Franchini et al., 2017).

Eigenschaften

IUPAC Name

N'-(2,5-difluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O4/c17-10-3-4-12(18)13(7-10)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUIMKAIDVLJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.